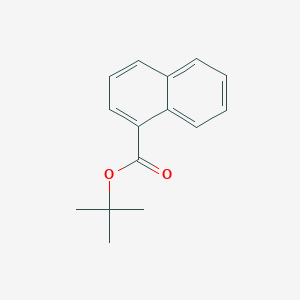
tert-Butyl naphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl naphthalene-1-carboxylate: is an organic compound that belongs to the class of esters. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and tert-butyl alcohol. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl naphthalene-1-carboxylate typically involves the esterification of naphthalene-1-carboxylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Naphthalene-1-carboxylic acid+tert-Butyl alcoholAcid catalysttert-Butyl naphthalene-1-carboxylate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1-carboxylic acid and tert-butyl alcohol.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Naphthalene-1-carboxylic acid and tert-butyl alcohol.
Reduction: Naphthalene-1-methanol and tert-butyl alcohol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl naphthalene-1-carboxylate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various naphthalene derivatives .
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis. It may also be used in the development of pharmaceuticals where naphthalene derivatives are of interest .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing .
Mécanisme D'action
The mechanism of action of tert-Butyl naphthalene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. In ester hydrolysis reactions, the compound is cleaved by esterases, resulting in the formation of naphthalene-1-carboxylic acid and tert-butyl alcohol. The ester group is susceptible to nucleophilic attack, leading to the breakdown of the ester bond .
Comparaison Avec Des Composés Similaires
tert-Butyl benzoate: Similar ester structure but derived from benzoic acid.
tert-Butyl acetate: An ester derived from acetic acid with similar reactivity.
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used in the synthesis of pharmaceuticals and has similar ester functionality.
Uniqueness: tert-Butyl naphthalene-1-carboxylate is unique due to its naphthalene backbone, which imparts distinct aromatic properties and reactivity. This makes it particularly useful in applications requiring stable aromatic esters .
Propriétés
Numéro CAS |
66821-79-2 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
tert-butyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C15H16O2/c1-15(2,3)17-14(16)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |
Clé InChI |
XXKNPBDPZLPLFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [2-(1H-indol-3-yl)-1-methylethyl]-, methyl ester](/img/structure/B11878689.png)

![4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11878700.png)
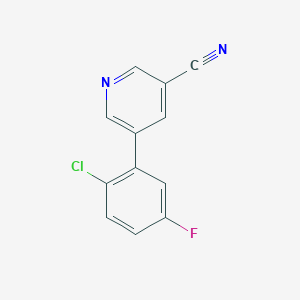

![4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl-](/img/structure/B11878728.png)
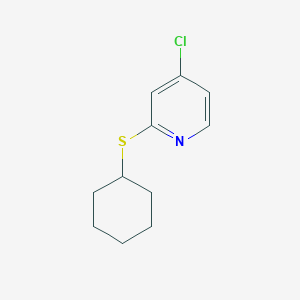
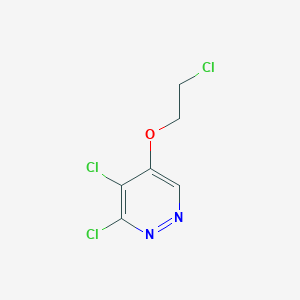

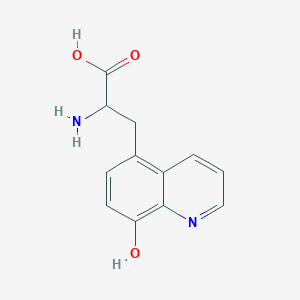


![2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11878768.png)
